2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Description

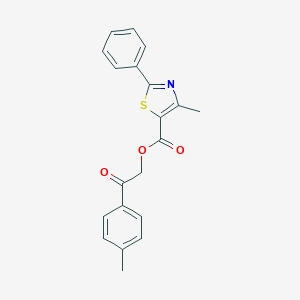

The compound 2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a thiazole-based ester derivative. Its structure comprises:

- A thiazole ring substituted with a methyl group at position 4 and a phenyl group at position 2.

- A carboxylate ester at position 5, linked to a 2-(4-methylphenyl)-2-oxoethyl group. The parent carboxylic acid, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1), has a molecular formula of C₁₁H₈NO₂S and a molecular weight of 218.25 g/mol .

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S/c1-13-8-10-15(11-9-13)17(22)12-24-20(23)18-14(2)21-19(25-18)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJRWTMDZBEJGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate typically involves the reaction of thioamides or thioureas with 2-chloro-1,3-dicarbonyl compounds. One efficient method is a one-pot synthesis using ionic liquids such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate. This method offers advantages like mild reaction conditions, high yields, and reduced reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Electronic Effects :

- Electron-donating groups (e.g., methyl on oxoethyl) increase lipophilicity, favoring membrane permeability in drug candidates.

- Electron-withdrawing groups (e.g., chlorine, CF₃) enhance metabolic stability but may reduce solubility .

Crystallographic Behavior: Thiazole derivatives with bulky substituents (e.g., diphenylamino) adopt distinct crystal packing modes, as seen in monoclinic systems .

Biological Activity

The compound 2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in recent years due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thiazole ring, which is significant for its biological activity. The presence of various substituents on the thiazole ring enhances its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds with a similar thiazole scaffold have shown cytotoxic effects against various cancer cell lines. A study evaluating the activity of related thiazoles reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, suggesting that structural modifications can significantly influence potency .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound ID | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 | |

| Compound 10 | Jurkat | 1.98 ± 1.22 | |

| Compound 13 | U251 | <10 |

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. In a study involving diabetic rats, compounds similar to the target molecule demonstrated significant reductions in pro-inflammatory cytokines and improvements in insulin sensitivity . This suggests that the compound may have potential in managing conditions associated with chronic inflammation.

Antimicrobial Activity

The antimicrobial activity of thiazole compounds has been well-documented. For example, studies have shown that thiazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial metabolism or disruption of cellular integrity .

Case Studies and Research Findings

- Antitumor Efficacy : A recent study highlighted the antitumor efficacy of thiazole derivatives in human glioblastoma U251 cells and melanoma WM793 cells. The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity significantly .

- Diabetes Management : Another investigation into a related thiazole compound demonstrated its ability to ameliorate hyperglycemia and improve lipid profiles in streptozotocin-induced diabetic rats. This was attributed to its antioxidant properties and ability to modulate inflammatory markers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Key findings from SAR studies include:

- Substituent Positioning : The positioning of methyl groups on the phenyl rings has been shown to enhance cytotoxicity.

- Functional Groups : The presence of electron-donating groups increases activity against cancer cell lines.

- Ring Modifications : Modifications to the thiazole ring itself can lead to improved binding affinity for biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.